molecular formula C10H14N4O3S B2789617 Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate CAS No. 933005-97-1

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate

Cat. No.: B2789617
CAS No.: 933005-97-1
M. Wt: 270.31
InChI Key: UKAOBMOOFUVHEO-UHFFFAOYSA-N
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Description

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate is a complex organic compound that features a thiazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the thiazole and triazole rings, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-2-17-8(16)4-3-7(15)11-9-12-13-10-14(9)5-6-18-10/h2-6H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAOBMOOFUVHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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